molecular formula C₁₁H₁₆O₇ B132969 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose CAS No. 62211-93-2

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

Cat. No.: B132969
CAS No.: 62211-93-2
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-PRTGYXNQSA-N
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Description

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose (CAS: 62211-93-2, molecular formula: C₁₁H₁₆O₇, molecular weight: 260.24 g/mol) is a key intermediate in the synthesis of anticancer drugs such as Capecitabine . It is derived from D-ribose or inosine via multi-step synthetic routes involving acetylation, reduction, and deprotection . X-ray crystallography confirms its β-configuration at the anomeric carbon and a C2-exo, C3-endo twist in the ribofuranose ring, which influences its reactivity and stability .

Properties

IUPAC Name

[(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJETQVUQAKTO-PRTGYXNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958236
Record name 1,2,3-Tri-O-acetyl-5-deoxypentofuranose
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Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62211-93-2, 37076-71-4
Record name β-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62211-93-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Tri-O-acetyl-5-deoxypentofuranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate
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Preparation Methods

Reaction Sequence and Conditions

  • Tosylation : Inosine reacts with p-toluenesulfonyl chloride (TsCl) in N,N-dimethylformamide (DMF) at 0°C, with triethylamine as a base, to form 5′-p-toluenesulfonyl-6-hydroxy-9-β-D-purine nucleoside (I).

  • Reduction : Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the tosyl group at C5′, yielding 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside (II).

  • Acetylation : Compound II undergoes acetylation with acetic anhydride in pyridine to produce 2,3-O-diacetyl-5-deoxyinosine (III).

  • Deglycosylation and Final Acetylation : Heating III in a 2:1 (v/v) acetic anhydride/acetic acid mixture with concentrated H₂SO₄ as a catalyst removes the glycosidic bond and acetylates the remaining hydroxyl group, yielding the target compound.

Optimization Highlights

  • Tosylation : Maintaining temperatures below 5°C during TsCl addition minimizes side reactions.

  • Reduction : Excess NaBH₄ (1.2 equiv.) ensures complete conversion within 2 hours.

  • Final Acetylation : Refluxing for 6–8 hours balances yield (82–83%) and purity (>99%).

Table 1: Key Parameters for Inosine-Based Synthesis

StepReagents & SolventsTemperatureTimeYield (%)
TosylationTsCl, DMF, Et₃N0–35°C7 h89
ReductionNaBH₄, THF25°C2 h91
AcetylationAc₂O, pyridine25°C5 h88
DeglycosylationAc₂O, H₂SO₄, CH₃COOH110°C8 h82–83

Ribose-Derived Routes: Historical Context and Limitations

Early methods relied on D-ribose as the starting material but faced challenges such as low yields (45–55%) and multi-step protection-deprotection sequences.

Sairam P. et al. Protocol (2003)

  • Steps : Propylidene protection → C5 substitution (Br₂) → NaBH₄ reduction → deprotection → acetylation.

  • Issues : Propylidene deprotection requires acidic conditions, leading to partial decomposition.

Tian Baohe’s Method (2004)

  • Modification : Replaced propylidene with benzoyl groups for stability.

  • Outcome : Improved yield to 58% but introduced costly benzoyl chloride.

Wang Chengju’s Patent (CN101012252)

  • Innovation : Used iodination (I₂/PPh₃) instead of bromination.

  • Drawbacks : Hydrogenation step (H₂/Pd-C) posed safety risks and required high-pressure equipment.

Table 2: Ribose vs. Inosine Routes

ParameterRibose-Based MethodsInosine-Based Method
Steps5–64
Overall Yield45–58%82–83%
Hazardous ReagentsBr₂, I₂, H₂None
Cost (Raw Materials)High (benzoyl chloride)Low (TsCl, Ac₂O)

Green Chemistry Considerations

Recent studies emphasize minimizing solvent waste and energy consumption. The Royal Society of Chemistry’s route efficiency assessment highlights the environmental footprint of acetylation steps:

  • Solvent Intensity : Traditional methods consume 32.52 mL solvent per gram of product, whereas the inosine route uses 15.2 mL/g.

  • Catalyst Efficiency : H₂SO₄ in catalytic amounts (0.5 equiv.) reduces acid waste compared to stoichiometric TsOH.

Equation 1 : Solvent Intensity Factor (SIF)

SIF=Total Solvent Volume (mL)Product Mass (g)\text{SIF} = \frac{\text{Total Solvent Volume (mL)}}{\text{Product Mass (g)}}

For the inosine method:

SIF=210 mL (Ac₂O/CH₃COOH)+500 mL (MeOH)19.73 g=15.2 mL/g[1]\text{SIF} = \frac{210\ \text{mL (Ac₂O/CH₃COOH)} + 500\ \text{mL (MeOH)}}{19.73\ \text{g}} = 15.2\ \text{mL/g}

Analytical Characterization

Successful synthesis is confirmed through:

  • Melting Point : 65–67°C.

  • Optical Rotation : [α]D25=26.1°[α]^{25}_D = -26.1° (CHCl₃).

  • ¹H NMR : δ 1.29–1.31 (d, 3H, Me), 2.00–2.05 (3s, 9H, Ac), 6.05 (s, 1H, H-C1) .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be performed to remove the acetyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of ribofuranose .

Scientific Research Applications

Pharmaceutical Applications

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose serves as a crucial intermediate in the synthesis of several important pharmaceuticals:

  • Capecitabine Production : It is notably used as an intermediate in the synthesis of capecitabine, an anticancer drug. The compound's structure allows for selective reactions that lead to high yields of the desired β-anomer necessary for effective drug formulation .

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antiviral Properties : Some studies suggest that compounds related to this sugar derivative may possess antiviral properties, making them potential candidates for further exploration in antiviral drug development.
  • Cell Culture Applications : The compound is utilized in cell biology for modifying nucleosides and nucleotides, which are essential for various biochemical assays and research applications .
  • Synthesis Efficiency : A study highlighted a method yielding high quantities of this compound with minimal steps and low cost, demonstrating its practicality for large-scale synthesis .
  • Intermediate Role : In pharmaceutical research, the compound's role as a precursor for capecitabine was emphasized in multiple studies where its efficient synthesis led to improved yields of the final drug product .
  • Biological Evaluation : Investigations into the antiviral potential of sugar derivatives have shown promising results, suggesting that modifications to the ribofuranose structure can enhance biological activity against viral pathogens.

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose involves its role as a protecting group. By acetylating the hydroxyl groups on ribofuranose, the compound prevents unwanted reactions during chemical synthesis. This allows for selective deprotection and subsequent reactions to occur at specific sites on the molecule .

Comparison with Similar Compounds

Physical Properties :

  • Melting point: 64–66°C
  • Specific rotation: [α]²⁰_D = -28° to -25° (c = 1, CHCl₃)
  • Purity: ≥98% (GC), moisture ≤0.5%

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose with structurally related acetylated, benzoylated, and silylated ribofuranose derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Protecting Groups Melting Point (°C) Key Applications/Notes
This compound C₁₁H₁₆O₇ 260.24 Acetyl (3×), 5-deoxy 64–66 Intermediate for Capecitabine
5-O-Benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose C₁₉H₂₃FO₈ 398.39 Acetyl (3×), benzyl, fluoromethyl Not reported Antiviral/antitumor research
2,3,5-Tri-O-benzyl-D-ribofuranose C₂₆H₂₈O₅ 420.50 Benzyl (3×) Not reported Antimicrobial/antiviral studies
5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-α,β-D-ribofuranose C₁₄H₂₈O₅Si 304.46 TBDMS, isopropylidene 50–53 Oligosaccharide synthesis
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose (α-isomer) C₁₁H₁₆O₇ 260.24 Acetyl (3×), 5-deoxy Not reported Coupling constants (J = 3.7 Hz for α vs. 7.6 Hz for β)

Key Observations :

  • Protecting Groups: Acetyl groups (as in the target compound) are labile under basic conditions, whereas benzyl and silyl groups (e.g., TBDMS) require harsher conditions (e.g., hydrogenolysis or fluoride ions) for removal .
  • Steric and Electronic Effects : Bulkier groups like benzyl or TBDMS increase steric hindrance, reducing reaction rates in glycosylation compared to acetylated derivatives .
  • Biological Activity: Fluoromethyl and benzyl substituents enhance metabolic stability, making compounds like 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D-ribofuranose candidates for antiviral drug development .

Physicochemical Properties

  • Solubility: The target compound is soluble in chloroform and dichloromethane , while benzylated derivatives (e.g., 2,3,5-Tri-O-benzyl-D-ribofuranose) exhibit higher lipophilicity, limiting aqueous solubility .
  • Thermal Stability : The acetylated compound decomposes at 315.3°C , whereas silylated analogs (e.g., TBDMS-protected) are heat-stable up to 300°C, making them suitable for high-temperature reactions .

Biological Activity

1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose (TADOR) is a significant compound in organic chemistry and biochemistry, primarily known for its role as an intermediate in the synthesis of various nucleoside analogs, including the antineoplastic drug Capecitabine. This article explores the biological activity of TADOR, its synthesis, and its applications in medicinal chemistry.

Chemical Structure and Properties

TADOR is characterized by its acetylated ribofuranose structure. Its molecular formula is C11H16O7C_{11}H_{16}O_7, with a molecular weight of 248.25 g/mol. The compound features three acetyl groups at the 1, 2, and 3 positions of the ribofuranose ring, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of TADOR typically involves the acetylation of 5-deoxy-D-ribofuranose. A common method includes:

  • Deoxygenation : Starting from D-ribose, the synthesis can begin with the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside.
  • Hydride Reduction : This is followed by reductive displacement using hydride reagents.
  • Acetylation : Finally, total hydrolysis and subsequent acetylation yield TADOR with an overall yield of approximately 56% from D-ribose .

Biological Activity

TADOR exhibits several biological activities, primarily due to its role as a precursor in the synthesis of nucleoside analogs. Its biological significance can be categorized as follows:

Antineoplastic Activity

TADOR is a crucial intermediate in the synthesis of Capecitabine, a chemotherapeutic agent used to treat colorectal cancer and breast cancer. Capecitabine is converted into 5-fluorouracil (5-FU) in the body, which inhibits thymidylate synthase, thereby interfering with DNA synthesis and tumor growth.

Enzymatic Interactions

Research indicates that TADOR can be utilized in various enzymatic reactions to produce nucleosides with enhanced biological properties. For instance:

  • C-Ribosylating Enzymes : These enzymes facilitate the formation of C-nucleosides that exhibit significant antimicrobial activity by inhibiting bacterial RNA polymerase .
  • Transglycosylation Reactions : TADOR can serve as a donor substrate in transglycosylation reactions to synthesize novel nucleoside derivatives that may have therapeutic applications .

Case Studies

Several studies have highlighted the utility of TADOR in drug development:

  • Capecitabine Synthesis :
    • A study demonstrated the effective use of TADOR in synthesizing Capecitabine through a series of enzymatic transformations that yielded high purity and activity.
  • Antimicrobial Applications :
    • Research has shown that derivatives synthesized from TADOR exhibit promising antimicrobial properties against various pathogens, suggesting potential applications in antibiotic development .

Data Summary

The following table summarizes key findings related to TADOR's biological activity:

Activity Details
AntineoplasticPrecursor for Capecitabine; inhibits thymidylate synthase leading to DNA synthesis inhibition
Enzymatic InteractionsUsed in C-ribosylation; potential for antimicrobial nucleoside derivatives
Synthesis EfficiencyAchieves approximately 56% yield from D-ribose through established synthetic routes

Q & A

Q. Critical Parameters :

  • Excess acetic anhydride (5 eq.) ensures complete acetylation .
  • Flash chromatography (e.g., hexane/ethyl acetate gradients) resolves α/β isomers, with β-isomer dominating due to anomeric effect .

Q. Methodological Recommendations :

  • Purify via recrystallization (ethyl acetate/hexane) or column chromatography .
  • Report DSC data (onset/peak temperatures) for standardized comparisons.

What spectroscopic techniques are most effective for characterizing structural isomers (α/β) of this compound?

Basic Question

  • ¹H NMR : Coupling constants (J) between H-1 and H-2 distinguish isomers:
    • β-isomer: J = 7.6 Hz (axial-equatorial coupling) .
    • α-isomer: J = 3.7 Hz (equatorial-equatorial coupling) .
  • ¹⁹F NMR : Fluorine chemical shifts confirm fluoromethyl group orientation .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular formula (e.g., m/z 260.24 for C₁₁H₁₆O₇ ).

Q. Synthetic Workflow :

Couple with nucleobases (e.g., cytosine) via Vorbrüggen glycosylation.

Deprotect acetyl groups under mild basic conditions (e.g., NH₃/MeOH).

What strategies mitigate competing side reactions during DAST-mediated fluorination?

Advanced Question
DAST reactions risk forming 1,2-elimination byproducts (e.g., glycals). Mitigation approaches:

  • Low Temperatures : Perform fluorination at -78°C to suppress elimination .
  • Controlled Equivalents : Use 1.1 eq. DAST to minimize overfluorination.
  • Post-Reaction Quenching : Add aqueous NaHCO₃ to neutralize residual DAST .

Validation : Monitor reaction progress via TLC (hexane:EtOAc = 3:1) or in situ ¹⁹F NMR .

How do steric and electronic effects influence the regioselectivity of acetylation?

Basic Question

  • Steric Effects : Primary hydroxyl (C-5) acetylates faster than secondary (C-2/C-3) due to lower steric hindrance.
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine at C-2) deactivate adjacent hydroxyls, slowing acetylation .

Q. Optimization :

  • Use bulky bases (e.g., DMAP) to enhance nucleophilicity of hindered hydroxyls .

What are the stability considerations for long-term storage of this compound?

Basic Question

  • Hydrolytic Sensitivity : Acetyl groups hydrolyze in humid conditions. Store at -20°C under argon .
  • Light Sensitivity : UV exposure degrades fluoromethyl groups. Use amber vials .

Q. Stability Data :

ConditionDegradation (%)Time (months)
25°C, 60% RH156
-20°C, anhydrous<212

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose
Reactant of Route 2
Reactant of Route 2
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose

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